4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide
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Overview
Description
4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methoxy and methyl groups are introduced through specific alkylation reactions, and the final benzamide structure is achieved through acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-3-[[2-(1-methylindol-4-yl)oxyacetyl]amino]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-21-20(25)13-7-8-18(26-3)15(11-13)22-19(24)12-27-17-6-4-5-16-14(17)9-10-23(16)2/h4-11H,12H2,1-3H3,(H,21,25)(H,22,24) |
InChI Key |
UCJGTNQRRGMXIH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC3=C2C=CN3C |
Origin of Product |
United States |
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